

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Nitroveratrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,4-Dimethoxynitrobenzene*

Cat. No.: *B134838*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-Nitroveratrole (CAS No: 709-09-1), a key intermediate in various synthetic applications. The following sections detail its fundamental properties, provide established experimental protocols for their determination, and include key spectral data for identification and quality control.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-Nitroveratrole are summarized in the tables below, offering a consolidated reference for laboratory and developmental work.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₄	[1]
Molecular Weight	183.16 g/mol	[2]
Appearance	Yellow crystals or crystalline powder	[1]
Melting Point	95-98 °C	[1] [2]
Boiling Point	230 °C at 17 mmHg (22.67 kPa)	[2]
Density	1.226 g/cm ³	[1]
Refractive Index	1.645	[1]

Spectral Data Summary

Spectrum Type	Key Peaks / Signals	Source(s)
¹ H NMR	See detailed spectrum analysis below.	[3]
¹³ C NMR	See detailed spectrum analysis below.	[3]
FT-IR (KBr Pellet)	See detailed spectrum analysis below.	[3]
UV-Vis	See detailed spectrum analysis below.	[3]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of 4-Nitroveratrole.

Determination of Melting Point

Principle: The melting point is determined as the temperature range over which the solid phase of 4-Nitroveratrole transitions to the liquid phase. This is a crucial indicator of purity.

Apparatus:

- Capillary tubes
- Melting point apparatus (e.g., digital melting point meter)
- Mortar and pestle
- Spatula

Procedure:

- A small sample of 4-Nitroveratrole is finely ground using a mortar and pestle.
- A capillary tube is sealed at one end by heating it in a flame.
- The open end of the capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid to a height of 2-3 mm.
- The packed capillary tube is placed into the heating block of the melting point apparatus.
- The sample is heated at a rapid rate initially to approximately 10-15 °C below the expected melting point (around 80-85 °C).
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.
- The melting point is reported as the range T1 - T2.

Determination of Boiling Point (at Reduced Pressure)

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Apparatus:

- Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube setup
- Vacuum source and manometer
- Heating mantle or oil bath
- Thermometer
- Boiling chips

Procedure:

- A small quantity (e.g., 1-2 mL) of molten 4-Nitroveratrole and a few boiling chips are placed in the distillation flask.
- The apparatus is assembled, ensuring all joints are properly sealed.
- The system is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 17 mmHg) and monitored with a manometer.
- The sample is heated gently.
- The temperature is recorded when the liquid boils and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Solubility Assessment

Principle: The solubility of 4-Nitroveratrole is determined by observing its dissolution behavior in various solvents of differing polarities.

Apparatus:

- Test tubes and rack
- Vortex mixer

- Graduated pipettes

Procedure:

- A small, accurately weighed amount of 4-Nitroveratrole (e.g., 10 mg) is placed into a series of test tubes.
- A specific volume of a solvent (e.g., 1 mL of water, ethanol, acetone, toluene, hexane) is added to each test tube.
- The tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
- The mixture is visually inspected for the presence of undissolved solid.
- Solubility is qualitatively categorized as soluble, partially soluble, or insoluble. For quantitative analysis, the procedure can be repeated with increasing amounts of solute until saturation is reached.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher)
- NMR tubes

Sample Preparation:

- Approximately 5-10 mg of 4-Nitroveratrole is dissolved in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- The tube is capped and shaken gently to ensure complete dissolution.

Data Acquisition:

- ^1H NMR: A standard proton NMR experiment is performed. Key parameters to record include chemical shifts (δ) in ppm, integration values, and coupling constants (J) in Hz.
- ^{13}C NMR: A proton-decoupled ^{13}C NMR experiment is conducted to obtain singlets for each unique carbon atom. Chemical shifts (δ) in ppm are recorded.

Spectral Data for 4-Nitroveratrole:

- ^1H NMR (in CDCl_3):
 - $\delta \sim 7.8$ ppm (d, 1H)
 - $\delta \sim 7.7$ ppm (s, 1H)
 - $\delta \sim 7.0$ ppm (d, 1H)
 - $\delta \sim 4.0$ ppm (s, 3H, OCH_3)
 - $\delta \sim 3.9$ ppm (s, 3H, OCH_3)
- ^{13}C NMR (in CDCl_3):
 - $\delta \sim 153$ ppm
 - $\delta \sim 149$ ppm
 - $\delta \sim 142$ ppm
 - $\delta \sim 118$ ppm
 - $\delta \sim 108$ ppm
 - $\delta \sim 106$ ppm
 - $\delta \sim 56.5$ ppm (OCH_3)
 - $\delta \sim 56.4$ ppm (OCH_3)

(Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)

Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Instrumentation:

- FT-IR Spectrometer with a KBr pellet press

Sample Preparation (KBr Pellet Method):

- A small amount of 4-Nitroveratrole (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is transferred to a pellet die.
- Pressure is applied using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet is placed in the sample holder, and the IR spectrum is acquired, typically in the range of 4000-400 cm^{-1} .

Key FT-IR Peaks for 4-Nitroveratrole (cm^{-1}):

- ~1580-1600 (aromatic C=C stretching)
- ~1510-1530 and ~1330-1350 (asymmetric and symmetric NO_2 stretching)
- ~1260-1280 (aryl-O stretching)
- ~2850-3000 (C-H stretching of methoxy groups)

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. This is particularly useful for analyzing compounds with chromophores, such as aromatic rings and nitro groups.

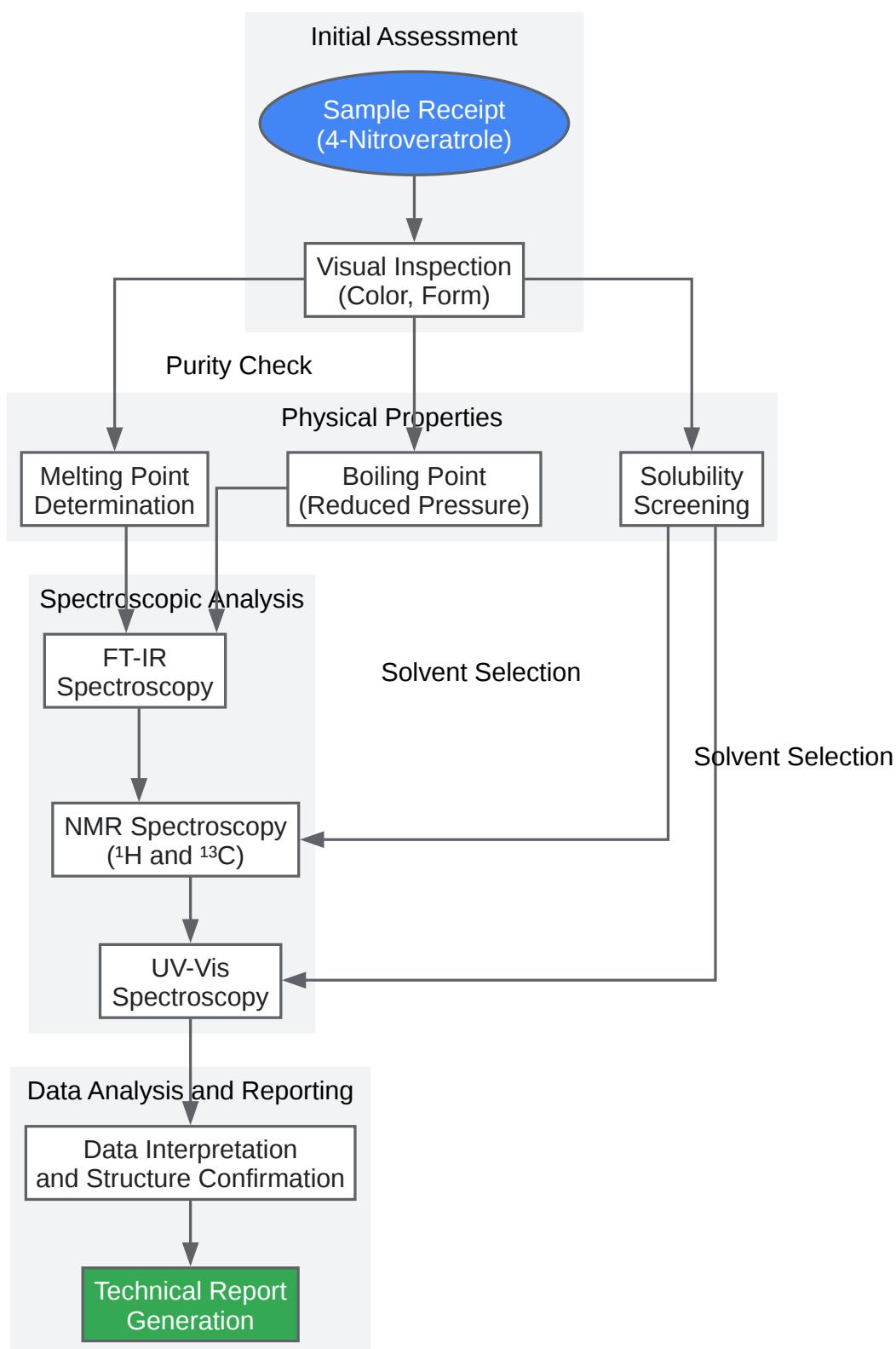
Instrumentation:

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)

Sample Preparation:

- A stock solution of 4-Nitroveratrole is prepared by dissolving a known mass in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
- The stock solution is serially diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:


- The spectrophotometer is blanked using the pure solvent.
- The absorbance spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-500 nm).
- The wavelength of maximum absorbance (λ_{max}) is identified.

UV-Vis Data for 4-Nitroveratrole:

- λ_{max} (in ethanol): Approximately 310 nm and a shoulder around 350 nm.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a solid organic compound like 4-Nitroveratrole.

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of 4-Nitroveratrole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitroveratrole|709-09-1 - MOLBASE Encyclopedia [m.molbase.com]
- 2. chembk.com [chembk.com]
- 3. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Characteristics of 4-Nitroveratrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134838#physicochemical-characteristics-of-4-nitroveratrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com